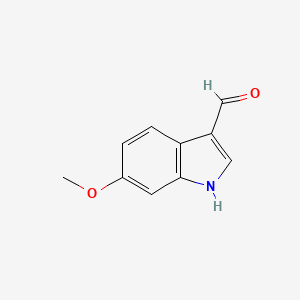

6-Methoxy-1H-indole-3-carbaldehyde

説明

Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of chemical and biological research. wisdomlib.org This heterocyclic scaffold is a fundamental component of numerous natural and synthetic molecules that exhibit significant biological activity. nih.gov The prevalence of the indole motif in essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), underscores its profound role in cellular biology. nih.gov

Indole derivatives have garnered immense attention from the scientific community due to their wide-ranging pharmacological properties. wisdomlib.orgpcbiochemres.com Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents. wisdomlib.orgpcbiochemres.com The chemical reactivity of the indole ring allows for diverse modifications, leading to the generation of novel molecules with therapeutic potential for a wide array of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The versatility of the indole scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ijpsr.com

Overview of 6-Methoxy-1H-indole-3-carbaldehyde within the Indole Scaffold Class

Within the vast family of indole derivatives, this compound holds a significant position as a versatile building block in organic synthesis and medicinal chemistry. chemicalbook.comchemimpex.com This compound is characterized by the core indole structure with a methoxy (B1213986) group (-OCH3) at the 6-position and a formyl (aldehyde) group (-CHO) at the 3-position. The presence of the methoxy group can enhance the molecule's reactivity and solubility, making it a valuable starting material for the synthesis of more complex molecules. chemimpex.com The aldehyde group at the C3 position is particularly important as this position on the indole ring is highly nucleophilic, facilitating electrophilic aromatic substitutions and allowing for the creation of a wide variety of 3-substituted indole derivatives. rsc.org

Research Trajectory and Contemporary Relevance of Substituted Indole Carbaldehydes

The study of substituted indole carbaldehydes has been a dynamic area of research, with continuous efforts to develop new synthetic methodologies and explore their applications. Historically, the synthesis of indole-3-aldehydes has been improved to achieve high yields, facilitating their use in the preparation of other important indole derivatives. researchgate.net

In recent years, there has been a significant focus on developing more efficient and environmentally friendly ("green") synthetic methods. acs.org This includes the use of novel catalysts and reaction conditions to achieve site-selective functionalization of the indole ring. rsc.orgacs.org For instance, recent research has explored photochemical methods using ruthenium catalysts for the synthesis of indole-3-carbaldehydes from indoles and methanol (B129727). acs.orgacs.org

The contemporary relevance of substituted indole carbaldehydes is underscored by their role as key intermediates in the synthesis of a diverse array of biologically active compounds. chemimpex.comchem960.com The functionalization at the 3-position is a critical strategy in the design of new therapeutic agents. rsc.org Modern research continues to leverage these compounds to create libraries of novel indole derivatives for high-throughput screening in drug discovery programs. ijpsr.com The development of one-flow synthesis methods using microflow technology represents a recent advancement, allowing for the rapid and efficient production of substituted indoles from indolyl-3-carbaldehydes with higher yields and reproducibility compared to traditional batch methods. nih.gov

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEFJNIWWXTBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358639 | |

| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70555-46-3 | |

| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 6 Methoxy 1h Indole 3 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group at the 3-position of the 6-methoxy-1H-indole core is a focal point for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Condensation reactions involving the aldehyde group of 6-Methoxy-1H-indole-3-carbaldehyde provide a straightforward route to new carbon-carbon and carbon-nitrogen bond formations.

The Henry reaction , a classic method for forming β-nitro alcohols, involves the base-catalyzed addition of a nitroalkane to an aldehyde. wikipedia.orgorganic-chemistry.org This reaction is reversible, and the conditions can be tuned to favor the formation of the nitro alcohol or its dehydrated product, the nitroalkene. organic-chemistry.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. wikipedia.org

Schiff base formation occurs through the condensation of the aldehyde with primary amines, yielding imines. This reaction typically proceeds via the formation of an unstable carbinolamine intermediate, which then dehydrates to form the Schiff base. eijppr.com The reaction can be catalyzed by acids or bases and has been successfully applied to indole-3-carboxaldehydes with various amines, including amino acids and aminophenols. ijacskros.comnih.gov For instance, novel heterocyclic Schiff bases have been synthesized from the condensation of indole-3-carboxaldehyde (B46971) with L-amino acids like histidine and glutamic acid. nih.gov

Table 1: Examples of Condensation Reactions with Indole-3-carbaldehydes

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Henry Reaction | Aldehyde, Nitroalkane | β-Nitro Alcohol | wikipedia.orgorganic-chemistry.org |

| Schiff Base Formation | Aldehyde, Primary Amine | Imine (Schiff Base) | eijppr.comnih.gov |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-Methoxy-1H-indole-3-carboxylic acid. sigmaaldrich.comuni.lu This transformation is a common and important reaction in organic synthesis, providing access to a key synthetic intermediate. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Table 2: Oxidation of this compound

| Reactant | Product | Reference |

|---|---|---|

| This compound | 6-Methoxy-1H-indole-3-carboxylic acid | sigmaaldrich.comuni.lu |

The reduction of the aldehyde group in indole-3-carbaldehydes can yield the corresponding primary alcohol, (1H-indol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents. The specific reduction of this compound would be expected to follow this general reactivity pattern.

The aldehyde functionality of this compound can participate in cyclization reactions to form more complex heterocyclic systems. These reactions often involve an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization onto the indole (B1671886) ring or a side chain. Electrophilic cyclization of functionally-substituted alkynes, for example, is a powerful method for constructing various carbocyclic and heterocyclic compounds. nih.gov While specific examples detailing the cyclization of this compound were not found, the presence of both the aldehyde and the reactive indole nucleus suggests its potential as a substrate in such transformations.

Electrophilic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of substitution is influenced by the existing substituents on the ring.

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate cation without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com However, the presence of a methoxy (B1213986) group at the 6-position has a significant influence on the regioselectivity of these reactions. The 6-methoxy group is an activating group, meaning it increases the electron density of the indole nucleus, making it more reactive towards electrophiles. rsc.org This activation is so significant that it can lead to competitive electrophilic attack at the C2 position, a position that is typically much less reactive in simple indoles. rsc.org This altered regioselectivity is a key consideration in the synthetic manipulation of 6-methoxyindoles.

Acylation Reactions (e.g., N-Acylation)

The nitrogen atom of the indole ring in this compound can undergo acylation, a reaction that is important for introducing various functional groups and modifying the electronic properties of the indole system. A general method for the N-acylation of indole-3-carboxaldehydes involves the use of an acylating agent in the presence of a base.

For instance, N-acylation can be achieved using 3-chloro acetylchloride in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) acting as the base. The reaction is typically stirred at room temperature. This process leads to the formation of N-acylated indole-3-carbaldehyde derivatives, which can serve as key intermediates for the synthesis of more complex molecules. The absence of the N-H proton signal in the 1H NMR spectrum of the product confirms the successful acylation at the indole nitrogen.

Table 1: General Conditions for N-Acylation of Indole-3-carbaldehydes

| Reagent | Base | Solvent | Temperature |

| 3-chloro acetylchloride | Triethylamine | Tetrahydrofuran (THF) | Room Temperature |

Halogenation (e.g., Regioselective Iodination)

The indole nucleus is susceptible to electrophilic substitution reactions, including halogenation. The position of halogenation is influenced by the directing effects of the existing substituents. For this compound, the methoxy group at the 6-position and the aldehyde at the 3-position guide the regioselectivity of the reaction.

A notable example is the regioselective C5-H direct iodination of this compound. This reaction has been successfully carried out to produce 5-iodo-6-methoxy-1H-indole-3-carbaldehyde in good yield. rsc.orgrsc.orgresearchgate.net

Table 2: Regioselective C5-Iodination of this compound rsc.org

| Product | Yield | Melting Point |

| 5-iodo-6-methoxy-1H-indole-3-carbaldehyde | 75% | 330–331 °C |

This method provides a practical route to C5-functionalized indoles, which are valuable intermediates in medicinal chemistry. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. rsc.orgresearchgate.net

Nucleophilic Attack and Addition Reactions

The aldehyde group at the C3 position of this compound is a primary site for nucleophilic attack and addition reactions. This reactivity is fundamental to many of its applications in the synthesis of larger molecules. The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. nii.ac.jp

The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, with various nucleophiles has been studied, demonstrating that the indole C2 position can also be susceptible to nucleophilic attack, especially when the indole nitrogen is substituted with an activating group like a methoxy group. In these cases, the reaction proceeds via a nucleophilic substitution mechanism. nii.ac.jp For this compound itself, the aldehyde group is the more typical site for nucleophilic addition, leading to the formation of alcohols, imines, and other derivatives.

Coupling Reactions (C-C and C-N coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Halogenated derivatives of this compound are excellent substrates for these reactions. For example, 5-iodo-6-methoxy-1H-indole-3-carbaldehyde can be utilized in Suzuki and Sonogashira coupling reactions.

The Suzuki coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, and it is widely used for the synthesis of biaryls and conjugated systems. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgmdpi.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.org The reactivity of the halide in these couplings generally follows the trend I > Br > Cl. wikipedia.org

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds between aryl halides and amines. This reaction is a versatile method for synthesizing arylamines from halogenated indole derivatives.

Transformations as Precursors for Heterocyclic Systems

This compound is a valuable starting material for the synthesis of various fused heterocyclic systems. Its aldehyde functionality and the reactive indole ring allow for the construction of complex polycyclic structures.

One significant application is in the synthesis of pyrimido[4,5-b]indoles . A four-component reaction involving this compound has been reported to yield the corresponding pyrimido[4,5-b]indole derivative, although in a modest yield of 23%. mdpi.com This reaction highlights the utility of the indole-3-carbaldehyde scaffold in multicomponent strategies for building complex heterocyclic frameworks.

Furthermore, derivatives of indole-3-carbaldehyde are key intermediates in the synthesis of other fused systems like 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indoles . nih.gov Additionally, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with certain nucleophiles can lead to the formation of novel pyrimido[1,2-a]indole derivatives. nii.ac.jp

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methoxy-1H-indole-3-carbaldehyde is characterized by distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the aldehyde proton, the methoxy (B1213986) group protons, and the N-H proton of the indole. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The expected signals would include a singlet for the aldehyde proton at a downfield region (typically around 9-10 ppm), a singlet for the methoxy protons (around 3.8-4.0 ppm), and a broad singlet for the N-H proton. The aromatic protons will appear as a set of multiplets in the aromatic region (around 6.8-8.0 ppm), with their specific splitting patterns determined by their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would show characteristic peaks for the carbonyl carbon of the aldehyde (around 180-190 ppm), the carbons of the indole ring, and the methoxy carbon (around 55-60 ppm). The positions of the aromatic carbon signals are influenced by the substituents. For the parent compound, 1H-indole-3-carbaldehyde, detailed studies have assigned all the carbon signals, which serve as a basis for interpreting the spectrum of its derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar compounds. Actual experimental values may vary slightly.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 8.5 - 9.5 (broad s) | - |

| 2 | 8.0 - 8.2 (s) | 135 - 140 |

| 3 | - | 118 - 122 |

| 3-CHO | 9.9 - 10.1 (s) | 184 - 186 |

| 3a | - | 123 - 125 |

| 4 | 7.9 - 8.1 (d) | 121 - 123 |

| 5 | 6.8 - 7.0 (dd) | 112 - 115 |

| 6 | - | 156 - 160 |

| 6-OCH₃ | 3.8 - 3.9 (s) | 55 - 56 |

| 7 | 7.0 - 7.2 (d) | 95 - 98 |

| 7a | - | 137 - 139 |

s: singlet, d: doublet, dd: doublet of doublets

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei.

For a molecule like this compound, several 2D NMR techniques would be instrumental in its complete structural confirmation:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would show correlations between adjacent aromatic protons on the indole ring, helping to confirm their specific positions (e.g., H-4, H-5, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). tandfonline.com It is highly sensitive and allows for the definitive assignment of each protonated carbon by linking the proton and carbon chemical shifts. tandfonline.com For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, the aldehyde proton could show a correlation to the C-3 and C-3a carbons of the indole ring.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. For the parent compound, 1H-indole-3-carbaldehyde, extensive vibrational analysis has been performed, providing a solid foundation for interpreting the spectrum of the 6-methoxy derivative.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | A medium to strong, somewhat broad peak characteristic of the indole N-H group. |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium sharp peaks corresponding to the C-H bonds of the aromatic indole ring. |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Two weak bands, one of which can be obscured. |

| C=O Stretch (Aldehyde) | 1680 - 1660 | A very strong, sharp absorption due to the carbonyl group, conjugated with the indole ring. |

| Aromatic C=C Stretch | 1620 - 1570 | Medium to strong absorptions from the stretching of the carbon-carbon double bonds in the aromatic system. |

| C-O Stretch (Methoxy) | 1260 - 1200 & 1050 - 1000 | Two characteristic bands for the aryl ether linkage. |

| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals. For 1H-indole-3-carbaldehyde, the Raman spectrum is dominated by the vibrations of the aromatic ring system.

Table 3: Expected FT-Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | Generally weak in Raman spectroscopy. |

| Aromatic C-H Stretch | 3100 - 3000 | Strong signals characteristic of the aromatic C-H bonds. |

| C=O Stretch (Aldehyde) | 1680 - 1660 | A strong band due to the conjugated carbonyl group. |

| Aromatic Ring Stretching | 1620 - 1570 | Very strong bands associated with the indole ring system. |

| C-O-C Symmetric Stretch | ~1250 | A potentially strong signal from the symmetric stretch of the ether group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The presence of the aldehyde and methoxy groups as auxochromes modifies the absorption profile. The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption maxima. For the parent 1H-indole-3-carbaldehyde, the UV-Vis spectrum in methanol (B129727) shows absorption maxima around 245, 260, and 300 nm. For this compound, these peaks are expected to shift to slightly longer wavelengths.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~250 |

| π → π | ~270 |

| n → π* | ~310 |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, both electron ionization (EI) and electrospray ionization (ESI) are valuable techniques.

The fragmentation of the protonated molecule of this compound would likely involve characteristic losses. A common fragmentation pathway for indole derivatives is the loss of small neutral molecules. For example, the loss of carbon monoxide (CO) from the aldehyde group is a probable fragmentation step. Another potential fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of CO.

The ESI-MS/MS data for the isomeric 4-methoxy-1H-indole-3-carbaldehyde provides further insight. In its MS2 spectrum, a precursor ion of m/z 176.07115 ([M+H]⁺) is observed, which fragments to produce significant product ions at m/z 160.039, 132.043, and 104.050. These correspond to the loss of a methyl radical, followed by the loss of CO, and further fragmentation of the indole ring.

A general representation of the expected ESI-MS fragmentation data for indole-3-carbaldehyde derivatives is presented below.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| 1H-indole-3-carbaldehyde | 146 | 118, 91, 65 |

| 1-Methyl-1H-indole-3-carbaldehyde | 160 | 132, 104, 77 |

| 1-Allyl-1H-indole-3-carbaldehyde | 186 | 158, 130, 103 |

| 1-Benzyl-1H-indole-3-carbaldehyde | 236 | 208, 91 |

This table presents data for analogous compounds to illustrate expected fragmentation patterns.

X-ray Diffraction (Structural Confirmation of Derivatives)

While the direct X-ray crystal structure of this compound is not detailed in the provided search results, the structural confirmation of its derivatives is a well-established method for unambiguously determining molecular geometry, conformation, and intermolecular interactions in the solid state. Schiff bases and thiosemicarbazones are common derivatives of aldehydes that readily form crystalline materials suitable for single-crystal X-ray diffraction analysis nih.govijpsi.orgnih.govajol.infosphinxsai.comresearchgate.netmdpi.comresearchgate.netacs.org.

The synthesis of a Schiff base derivative, for example, involves the condensation reaction between this compound and a primary amine. Similarly, a thiosemicarbazone derivative can be prepared by reacting the aldehyde with thiosemicarbazide. These reactions introduce new functional groups and often enhance the crystallizability of the parent molecule.

The process of X-ray diffraction analysis involves irradiating a single crystal of the derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. The refinement of the crystal structure reveals precise bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional shape of the molecule.

For instance, a study on a nickel(II) complex with a thiosemicarbazone derivative detailed the crystallographic data obtained, including the crystal system, space group, and unit cell dimensions nih.gov. Such data provides unequivocal proof of the molecular structure.

The crystallographic data for a hypothetical Schiff base derivative of this compound could be presented as follows:

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7095(5) |

| b (Å) | 13.3084(7) |

| c (Å) | 8.1167(5) |

| α (°) | 90 |

| β (°) | 95.386(4) |

| γ (°) | 90 |

| Volume (ų) | 934.5(1) |

| Z | 4 |

This table is a hypothetical representation based on data from related Schiff base structures and serves to illustrate the type of information obtained from X-ray diffraction studies. ijpsi.orgnih.gov

Furthermore, the analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the supramolecular chemistry of these compounds sphinxsai.comresearchgate.net. The formation of an intramolecular hydrogen bond between the imine nitrogen and a hydroxyl group is a common feature in Schiff bases derived from salicylaldehydes, which influences their planarity and electronic properties nih.govajol.info.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of 6-Methoxy-1H-indole-3-carbaldehyde, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable geometric configuration of the molecule. tandfonline.com This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For similar indole-3-carbaldehyde derivatives, DFT calculations have shown that the carbaldehyde group is nearly co-planar with the indole (B1671886) ring. nih.gov For instance, in a study of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the torsion angles defining the planarity of the carbaldehyde group with the attached ring were found to be -175.4(2)° and -174.1(2)° for two independent molecules in the crystal structure. nih.gov

Table 1: Representative Optimized Geometric Parameters for Indole Derivatives from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) | Reference Compound |

| C=O Bond Length | ~1.22 | 1H-Indole-3-carbaldehyde |

| C-C (indole ring) | ~1.37 - 1.45 | 1H-Indole-3-carbaldehyde |

| C-N (indole ring) | ~1.37 - 1.39 | 1H-Indole-3-carbaldehyde |

| C-C-O Angle | ~124° | 1H-Indole-3-carbaldehyde |

| C-C-N Angle | ~107° - 110° | 1H-Indole-3-carbaldehyde |

Note: The data in this table is illustrative and based on calculations for closely related indole derivatives. The exact values for this compound would require specific calculations.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational technique used to assign the vibrational modes of a molecule calculated from quantum chemical methods. tandfonline.com Following the geometry optimization and frequency calculations using DFT, VEDA helps in understanding the nature of the vibrations by quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode. For indole derivatives, VEDA has been successfully used to assign the complex vibrational spectra (FT-IR and FT-Raman). tandfonline.com For example, in 1H-Indole-3-carbaldehyde, VEDA would be used to distinguish and assign the C=O stretching, N-H stretching, C-H stretching, and various ring deformation modes. tandfonline.com

Electronic Properties Analysis

The electronic properties of this compound are key to understanding its reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For similar molecules, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack, while the LUMO is often distributed over the carbaldehyde group, the site for nucleophilic attack. tandfonline.commjcce.org.mk

Table 2: Representative HOMO-LUMO Energies and Gap for Indole Derivatives

| Parameter | Energy (eV) | Reference Compound |

| HOMO Energy | ~ -6.0 to -6.5 | 1H-Indole-3-carbaldehyde / 4-nitro-indole-3-carboxaldehyde |

| LUMO Energy | ~ -2.0 to -2.5 | 1H-Indole-3-carbaldehyde / 4-nitro-indole-3-carboxaldehyde |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 | 1H-Indole-3-carbaldehyde / 4-nitro-indole-3-carboxaldehyde |

Note: This data is illustrative and based on calculations for related indole compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the prediction of their UV-Vis absorption spectra. tandfonline.comnih.gov By simulating the electronic transitions from the ground state to various excited states, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. These calculations are often performed in both the gas phase and in the presence of solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. tandfonline.com For indole-3-carbaldehyde derivatives, the main absorption bands in the UV-Vis spectrum are typically attributed to π→π* transitions within the indole ring system. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. mjcce.org.mk The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For a molecule like this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the N-H proton of the indole ring. tandfonline.commjcce.org.mk

Fukui Functional Analysis for Reactive Site Prediction

Fukui functional analysis is a powerful computational tool rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. This analysis is crucial for understanding a molecule's reactivity towards electrophilic, nucleophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

While specific Fukui functional analysis data for this compound is not prominently available in the reviewed literature, studies on the parent compound, 1H-Indole-3-carbaldehyde (1H-I3A), offer significant insights into the expected reactive behavior. tandfonline.comresearchgate.net For 1H-I3A, Fukui analysis has been employed to pinpoint the probable sites for various chemical attacks. tandfonline.com

The analysis involves calculating the Fukui functions for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). These are determined by analyzing the electron densities of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states. The sites with the highest values for each function are predicted to be the most susceptible to that specific type of attack.

In analogous indole systems, such as 4-nitro-1H-indole-carboxaldehyde and 1-Methyl-indole-3-carboxaldehyde, Fukui function analysis, in conjunction with Molecular Electrostatic Potential (MEP) maps, has successfully visualized the charge distribution and identified reactive sites. bohrium.comnih.gov For these molecules, the analysis typically reveals that specific carbon and heteroatoms in the indole ring and the substituent groups are the primary centers of reactivity. bohrium.comnih.gov For instance, in a related analysis of 6-amino-7,9-dihydropurine-8-thione, the Fukui values derived from Mulliken charges helped establish a reactivity order for electrophilic and nucleophilic attacks, concluding that nucleophilic attacks were more favored. bas.bg

A hypothetical Fukui functional analysis for this compound would likely indicate the following based on the known reactivity of indole derivatives:

Nucleophilic Attack (f-) : The carbonyl carbon of the aldehyde group and certain carbon atoms on the pyrrole (B145914) ring are expected to be primary sites for nucleophilic attack due to their electron-deficient nature.

Electrophilic Attack (f+) : The nitrogen atom in the indole ring and the oxygen atom of the methoxy (B1213986) group, being electron-rich, are probable sites for electrophilic attack. The benzene (B151609) portion of the indole ring also contains electron-rich areas susceptible to electrophiles.

The following table illustrates the type of data that would be generated from such an analysis. Note that these are representative values for a similar compound, 1H-Indole-3-carbaldehyde, and serve as an example.

| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) | f0 (Radical Attack) |

| C2 | 0.045 | 0.089 | 0.067 |

| C3 | 0.091 | 0.032 | 0.062 |

| N1 | 0.123 | 0.011 | 0.067 |

| O (aldehyde) | 0.088 | 0.154 | 0.121 |

| C (aldehyde) | 0.021 | 0.198 | 0.110 |

This is a representative data table based on analyses of similar indole compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org It provides a unique way to partition the crystal electron density into molecular fragments, allowing for a detailed investigation of how molecules interact with their neighbors. The analysis generates a three-dimensional surface around a molecule, colored to represent different properties of the intermolecular contacts, such as the distance and type of atoms involved.

For the parent molecule, 1H-Indole-3-carbaldehyde (1H-I3A), Hirshfeld surface analysis has been conducted to understand the three-dimensional and two-dimensional aspects of intermolecular interactions. tandfonline.comresearchgate.net This analysis is instrumental in identifying key interactions like hydrogen bonds and van der Waals forces that stabilize the crystal structure. tandfonline.com

The key outputs of a Hirshfeld analysis are the d_norm, d_i, and d_e surfaces, along with 2D fingerprint plots:

d_norm surface : This surface is colored to show intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, highlighting the most significant interactions.

d_i and d_e surfaces : These map the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

2D Fingerprint Plots : These plots summarize all the intermolecular contacts in the crystal by plotting d_i against d_e. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the percentage contribution of each interaction can be calculated.

In studies of similar molecules, Hirshfeld analysis reveals the dominant role of specific interactions. For instance, in some molecular crystals, H···H interactions are the most prominent, indicating the significance of van der Waals forces. scirp.org In others, strong O···H or N–H···O hydrogen bonds appear as distinct spikes in the fingerprint plots and are represented by intense red areas on the d_norm surface. scirp.orgsemanticscholar.orgmdpi.com The analysis can also identify more subtle interactions like C-H···π stacking. scirp.org

For this compound, a Hirshfeld analysis would be expected to reveal the following interactions:

Hydrogen Bonding : The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde and the oxygen of the methoxy group can act as acceptors. These N-H···O interactions would be critical for the crystal packing.

C···H/H···C Contacts : These represent interactions involving the aromatic rings and can indicate C-H···π interactions, which further stabilize the structure.

The relative contributions of these interactions can be quantified from the 2D fingerprint plots, providing a detailed picture of the crystal's supramolecular architecture.

The table below shows a typical breakdown of intermolecular contacts derived from a Hirshfeld surface analysis for a related indole compound.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| C···H / H···C | 15.5 |

| C···C | 5.3 |

| N···H / H···N | 4.1 |

| Other | 4.1 |

This is a representative data table based on analyses of similar indole compounds. tandfonline.comresearchgate.net

Biological Activities and Pharmacological Relevance

Anticancer and Antitumor Activities

The 6-methoxy-indole framework is a recurring feature in the design of novel anticancer agents. Research has demonstrated that derivatives incorporating this moiety exhibit potent activity against various cancer cell lines.

Derivatives synthesized from the 6-methoxy-indole scaffold have demonstrated significant cytotoxic effects, often with high potency. For instance, certain 6-methoxy substituted indole (B1671886) derivatives have shown cytotoxic efficiency at the nanomolar level. chim.it The presence of the 6-methoxy group on the indole nucleus has been identified as a crucial factor for enhancing the growth-inhibitory activity of these compounds. nih.gov

One of the most notable examples is BPR0L075, a 3-aroylindole derivative which contains the 6-methoxy-1H-indole core. This compound has exhibited potent cytotoxic activity against a range of human tumor cell lines with IC₅₀ values in the single-digit nanomolar range. researchgate.net Further studies on a series of indole-1,2,4-triazole derivatives found that compounds bearing a 6-methoxy group were superior in their antiproliferative activities compared to unsubstituted analogues. mdpi.com For example, a derivative from this series, compound 22a, showed potent cytotoxicity against several cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity (IC₅₀) of Selected 6-Methoxy-Indole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| BPR0L075 | Various human tumor cell lines | Nanomolar range |

| Compound 22a | HCT116 (Colon Cancer) | 0.87 ± 0.79 |

| HeLa (Cervical Cancer) | 0.73 ± 0.67 | |

| HepG2 (Liver Cancer) | 5.74 ± 1.21 | |

| Compound 5m | Four different cancer cell lines | 0.11 to 1.4 |

This table presents a selection of data from various research studies to illustrate the cytotoxic potential of derivatives containing the 6-methoxy-indole scaffold. Values are based on cited research. nih.govresearchgate.netmdpi.com

A primary mechanism through which many indole-based compounds exert their anticancer effects is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and subsequent cell death. Several derivatives of 6-methoxy-1H-indole-3-carbaldehyde have been identified as potent inhibitors of tubulin polymerization.

The powerful cytotoxic agent BPR0L075, chemically named (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone, functions by inhibiting tubulin polymerization through its interaction with the colchicine-binding site on β-tubulin. researchgate.netresearchgate.net This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. researchgate.net Similarly, other series of indole derivatives have been developed where the 6-methoxy group plays a significant role. For example, compound 5m, an indole derivative, was found to effectively inhibit tubulin polymerization with an IC₅₀ value of 0.37 ± 0.07 µM. nih.gov Another study highlighted compound 22a, which also inhibited tubulin polymerization with an IC₅₀ value of 4.1 ± 0.1 μM. mdpi.com These findings underscore the importance of the 6-methoxy-indole structure in designing effective antitubulin agents. nih.gov

Anti-inflammatory Properties

The indole scaffold is also associated with significant anti-inflammatory activities. Derivatives of indole-3-carboxaldehyde (B46971) have been shown to modulate inflammatory pathways. For example, the parent compound, indole-3-carboxaldehyde, can alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. researchgate.net

Specifically, derivatives containing a methoxy-substituted indole ring have been synthesized and evaluated for their anti-inflammatory potential. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives demonstrated significant anti-inflammatory activity, with some compounds showing efficacy comparable to the reference drug indomethacin. nih.gov One particularly potent compound from this series was found to selectively inhibit the COX-2 enzyme, which is a key target in anti-inflammatory therapy, while sparing the COX-1 enzyme, suggesting a better gastric safety profile. nih.gov Furthermore, other synthesized indole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models. rsc.org These findings suggest that the 6-methoxy-indole core could be a valuable template for developing new anti-inflammatory agents.

Antimicrobial and Antifungal Activities

Indole and its derivatives are known to possess a broad spectrum of antimicrobial and antifungal properties. researchgate.net The parent compound, indole-3-carbaldehyde, has documented antifungal activity. wikipedia.org This activity is partly responsible for the protection against chytridiomycosis observed in amphibians that have the bacterium Janthinobacterium lividum on their skin. wikipedia.org

Hydrazone derivatives of indole-3-aldehyde have been synthesized and tested against a range of microorganisms. These compounds have shown a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. researchgate.net While direct studies on this compound are scarce, the established antimicrobial profile of its structural analogues suggests its potential as a precursor for novel antimicrobial agents.

Neuroprotective Effects

The indole structure is a key pharmacophore in neuropharmacology, and its derivatives are actively being investigated for the treatment of neurodegenerative diseases. Following absorption, indole metabolites can confer neuroprotective effects against conditions like cerebral ischemia and Alzheimer's disease. wikipedia.orgwikipedia.org

Derivatives of indole-3-carbaldehyde have been specifically designed as potential treatments for Alzheimer's disease. nih.govacs.org These compounds often act as multi-target-directed ligands, notably as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathology of Alzheimer's. nih.govnih.govresearchgate.net For instance, novel indole-based compounds have shown potent dual inhibitory activity against both AChE and BuChE in the nanomolar range. nih.gov The indole ring is often selected in the design of these inhibitors to enhance interactions with key amino acid residues within the active sites of these enzymes. acs.org Furthermore, indole-based compounds are also being explored for their ability to reduce oxidative stress and disaggregate amyloid-β plaques, which are other hallmarks of Alzheimer's disease. nih.gov

Receptor Modulation

The indole nucleus serves as a ligand for various biological receptors. The parent compound, indole-3-carbaldehyde, is a known agonist for the aryl hydrocarbon receptor (AhR). wikipedia.org Activation of AhR in intestinal immune cells stimulates the production of interleukin-22, which plays a role in maintaining mucosal reactivity. wikipedia.orgwikipedia.org

More specific to the 6-methoxy substitution, a series of 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives were synthesized as analogues of melatonin (B1676174). These compounds, which shift the methoxy (B1213986) group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus, were tested for their affinity to the melatonin receptor. nih.gov Several of these 6-methoxyindole (B132359) derivatives exhibited an affinity for the receptor similar to that of melatonin itself and demonstrated full agonist activity. nih.gov Optimization of other substituents on the indole ring of these 6-methoxy analogues resulted in a significantly enhanced affinity, reaching the picomolar range, and improved agonist activity. nih.gov This highlights the potential of the 6-methoxy-indole scaffold in the development of potent and selective receptor modulators.

Aryl Hydrocarbon Receptor (AhR) Agonism and Interleukin-22 (IL-22) Production Modulation

The parent compound, Indole-3-carbaldehyde (I3A), is a known metabolite of dietary L-tryptophan produced by gut microbiota. It functions as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. Activation of AhR in intestinal immune cells by I3A stimulates the production of Interleukin-22 (IL-22). IL-22 is a cytokine crucial for maintaining mucosal immunity and epithelial barrier integrity. While direct, detailed studies on this compound's specific AhR binding affinity and IL-22 modulation are not extensively detailed in available literature, it is identified in contexts related to AhR agonists, suggesting its potential to act in a similar manner to its parent compound.

The activation of the AhR/IL-22 axis by indole aldehydes can initiate a protective cross-talk with other interleukins, such as IL-18, which is important for resolving inflammation and protecting against certain mucosal infections. nih.gov

Serotonin (B10506) Receptor Ligand Potential

This compound serves as a valuable precursor in the synthesis of more complex molecules targeting serotonin receptors. Research has utilized this compound as a starting material for creating novel 1H-imidazol-5-yl-1H-indoles, which have been investigated as 5-HT7 serotonin receptor agonists. nih.gov Furthermore, patents have listed this compound in the context of developing serotonin 5-HT2 receptor antagonists. google.com The inclusion of this indole in literature and patents associated with the development of serotonin 5-HT2A receptor ligands underscores its relevance as a scaffold in this area of medicinal chemistry. acs.org

Interleukin-1 (IL-1) Generation Inhibition

The production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) is a key event in inflammation, driven by the activation of inflammasomes like NLRP3. Research on the parent compound, indole-3-aldehyde, has shown that by stimulating IL-22 production, it can indirectly dampen the activation of the NLRP3 inflammasome. nih.gov This modulatory effect leads to a reduction in IL-1β generation. Although direct studies on this compound are limited, its structural similarity to indole-3-aldehyde suggests a potential for a similar indirect inhibitory effect on IL-1 generation, pending further specific investigation.

Endothelin A Receptor Antagonism

Patents within the field of medicinal chemistry have identified this compound as a compound of interest in the development of Endothelin A receptor antagonists. google.com The Endothelin A receptor plays a role in vasoconstriction and cell proliferation, and its antagonists are investigated for various cardiovascular diseases. This indicates the compound's potential as a building block for therapeutic agents targeting this receptor.

Antioxidant Activity

Derivatives of indole-3-carboxaldehyde have been a subject of interest for their antioxidant properties. Studies have systematically synthesized and evaluated these compounds, revealing that specific substitutions on the indole ring significantly influence their activity.

Research has demonstrated that the introduction of a methoxy group to the indole structure can lead to potent antioxidant effects. In comparative studies using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, certain methoxy-substituted indole-3-carboxaldehyde analogues have exhibited superior antioxidant activity, even surpassing that of the standard antioxidant Butylated Hydroxyanisole (BHA).

Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde Derivatives

| Compound | Substitution | Antioxidant Activity (DPPH Assay) |

|---|---|---|

| Indole-3-carboxaldehyde (Parent) | None | Considerable Activity |

| Analogue with Methoxy Group | Methoxy group on aryl amine | Superior activity compared to standard (BHA) |

This table is a representation of findings from cited research. acs.org

The data suggests that the electron-donating nature of the methoxy group enhances the molecule's ability to scavenge free radicals, which may be beneficial in mitigating pathological conditions linked to oxidative stress. acs.org

Anthelmintic Activity

Currently, there is a lack of available scientific literature specifically investigating the anthelmintic (anti-parasitic worm) activity of this compound.

Analgesic Activity

The indole nucleus is a common structural motif in a variety of biologically active compounds, including those with analgesic properties. msu.ac.th For instance, melatonin, an indoleamine, is known to produce analgesic effects, and its receptors are involved in pain modulation mechanisms. researchgate.net While direct testing of this compound for analgesic effects has not been reported in the reviewed literature, its core indole structure places it within a class of compounds that have shown promise in pain management research. msu.ac.thresearchgate.net Further investigation would be required to determine if this specific derivative possesses any analgesic activity.

DNA Interaction Studies

Extensive searches of scientific literature and databases have revealed no specific studies investigating the direct interaction of this compound with DNA. While research exists on the DNA binding properties of various other indole derivatives, which in some cases have shown potential for anticancer activity through mechanisms like DNA intercalation or groove binding, no such data is currently available for this compound itself. nih.govnih.govmdpi.com

The interaction of small molecules with DNA is a critical area of study in drug discovery, often explored using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements with calf thymus DNA (ctDNA). marshall.edunih.govnih.gov These studies help to elucidate the binding mode (intercalation, groove binding, or electrostatic interaction) and the strength of the interaction, providing insights into the molecule's potential pharmacological effects. marshall.edu

For related indole compounds, research has sometimes indicated that substitutions on the indole ring can significantly influence their biological activities, including their ability to interact with DNA. nih.gov However, without specific experimental data for this compound, any discussion of its potential DNA interaction would be purely speculative.

Table of Research Findings on DNA Interaction of Related Indole Derivatives

Since no data exists for the target compound, the following table illustrates the type of data typically generated in DNA interaction studies for other indole-based molecules, as found in the broader scientific literature. This is for illustrative purposes only and does not represent data for this compound.

| Compound Class | Method | Key Findings | Binding Constant (K) | Binding Mode | Reference |

| Isatin (B1672199) Derivatives | UV-Vis, Fluorescence | Hypochromism and blue/red shift observed, indicating structural changes in DNA upon binding. | Not specified | Intercalation | nih.gov |

| Indole-3-propionic acid | Fluorescence, CD, Viscosity | Spontaneous binding to form a stable complex, primarily driven by hydrogen bonds and hydrophobic interactions. | Not specified | Groove Binding | mdpi.com |

Advanced Derivatization and Analog Synthesis for Enhanced Bioactivity

Design and Synthesis of Substituted 6-Methoxy-1H-indole-3-carbaldehyde Derivatives

The generation of substituted analogs of this compound is a primary strategy for creating new chemical entities with tailored properties. Substitutions can be introduced at various positions on the indole (B1671886) nucleus to modulate the electronic and steric characteristics of the molecule.

A common method for synthesizing substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. researchgate.net This reaction introduces a formyl group at the C3 position of an appropriately substituted indole. For instance, derivatives with chloro, bromo, or additional methyl groups on the benzene (B151609) ring of the indole can be prepared from the corresponding substituted anilines.

Furthermore, the reactivity of the indole core can be enhanced to allow for further substitutions. For example, the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde creates a versatile electrophile. nih.gov The presence of the electron-withdrawing nitro group at the C6 position and the methoxy (B1213986) group on the indole nitrogen activates the C2 position for regioselective nucleophilic substitution. This allows for the introduction of a variety of nitrogen-centered nucleophiles, such as piperidine (B6355638), pyrrole (B145914), and imidazole, yielding 2,3,6-trisubstituted indole derivatives. nih.gov This method provides a pathway to complex indole structures that are often found in natural products with significant biological activity. nih.gov

Table 1: Synthesis of Substituted Indole-3-Carbaldehyde Derivatives via Vilsmeier-Haack Reaction

| Starting Material (Aniline Derivative) | Resulting Substituent | Yield | Reference |

|---|---|---|---|

| 5-Chloro-2-methyl-aniline | 6-Chloro | 91% | |

| 5-Bromo-2-methyl-aniline | 6-Bromo | 93% | |

| 2,5-Dimethyl-aniline | 6-Methyl | 89% | |

| 2-Methoxy-6-methyl-aniline | 7-Methoxy | 86% |

This table illustrates the synthesis of various substituted indole-3-carbaldehydes, demonstrating the versatility of the Vilsmeier-Haack reaction in creating a range of precursors for further derivatization.

Synthesis of Schiff Base Derivatives

The carbaldehyde group at the C3 position of this compound is a key functional handle for derivatization, most notably through the formation of Schiff bases (or imines). This is typically achieved via a condensation reaction with a primary amine. These reactions are fundamental in creating a diverse library of compounds for biological screening.

The synthesis involves reacting the indole-3-carbaldehyde with various amino compounds, such as L-amino acids (e.g., histidine, glutamic acid), aminophenols, and diamines like 1,4-diaminobutane. beilstein-journals.org The resulting Schiff bases, characterized by the R-CH=N-R' azomethine group, can exhibit a range of biological activities, including antimicrobial and antitumor properties. beilstein-journals.org The reaction conditions are generally mild; for example, refluxing the reactants in an ethanol (B145695) solution is often sufficient to yield the desired product. In some cases, a catalytic amount of piperidine is used to facilitate the condensation.

Table 2: Examples of Schiff Base Synthesis from Indole-3-Carbaldehyde

| Amine Reactant | Product Type | Reference |

|---|---|---|

| L-Amino Acids (Histidine, Leucine, etc.) | Amino Acid Schiff Base | beilstein-journals.org |

| Aminophenols | Aminophenol Schiff Base | beilstein-journals.org |

| 1,4-Diaminobutane | Dimer Schiff Base Ligand | |

| 4-Amino-1,2,4-triazole | Triazole Schiff Base | researchgate.net |

This table showcases the variety of primary amines that can be condensed with the 3-carbaldehyde group to form structurally diverse Schiff bases.

N-Acyl Indole Compound Synthesis

N-acylation of the indole nitrogen is a critical modification, as N-acylindoles are prevalent motifs in many pharmacologically active compounds, including anti-inflammatory drugs. beilstein-journals.orgrsc.org However, selective N-acylation can be challenging because acylation often occurs preferentially at the electron-rich C3 position. clockss.org

Several methods have been developed to achieve chemoselective N-acylation. One approach involves using thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. beilstein-journals.orgrsc.org This method demonstrates good functional group tolerance. beilstein-journals.org Another strategy is the direct acylation with carboxylic acids, facilitated by boric acid in a high-boiling solvent like mesitylene. rsc.org More advanced organocatalytic methods utilize N-heterocyclic carbenes (NHCs) to catalyze the oxidative acylation of indoles with aldehydes, offering a mild and highly chemoselective route to N-acylindoles. clockss.orgresearchgate.net The successful synthesis and characterization of 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde confirms the applicability of these methods to the target scaffold. researchgate.net

Synthesis of Bis-Indolyl Systems

Bis(indolyl)methanes (BIMs) are a class of compounds known for a wide range of biological activities, including potential anticancer properties. They are synthesized through the electrophilic substitution reaction of an aldehyde with two equivalents of an indole. In this context, this compound can serve as the aldehyde component, reacting with other indole molecules to form a complex bis-indolyl system.

A variety of catalytic systems have been developed to promote this reaction efficiently and under environmentally friendly conditions. These include:

Catalyst-Free, Visible-Light-Induced Synthesis : A green chemistry approach where the reaction is stirred under blue LED irradiation at room temperature.

Reusable Metal Catalysts : Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in ethanol has been shown to be an efficient and recyclable catalyst for this transformation. researchgate.net

Green Catalysts in Water : Taurine has been used as an inexpensive and eco-friendly catalyst for the synthesis of BIMs in water under sonication, affording excellent yields. rsc.org

Halogen-Mediated Synthesis : Molecular iodine (I₂) can catalyze the reaction under solvent-free conditions. researchgate.net

These methods provide access to complex molecules where the core 6-methoxy-indole-3-carbaldehyde structure is linked to two other indole moieties, significantly increasing molecular diversity.

Table 3: Catalytic Methods for Bis(indolyl)methane (BIM) Synthesis

| Catalyst / Method | Solvent | Key Features | Reference |

|---|---|---|---|

| Blue LED Light | EtOH–H₂O | Catalyst- and additive-free, room temperature | |

| NiSO₄·6H₂O | C₂H₅OH | Efficient, moisture tolerant, reusable catalyst | researchgate.net |

| Taurine | Water | Eco-friendly, sonication conditions, excellent yields | rsc.org |

| I₂ | Solvent-free | Simple, convenient, room temperature | researchgate.net |

This table summarizes modern, often green, synthetic strategies for producing bis-indolyl systems from aldehydes and indoles.

Structural Modification for Optimized Ligand-Protein Interactions

The ultimate goal of synthesizing derivatives of this compound is to enhance their interaction with specific protein targets. Structure-guided design principles are crucial for optimizing these ligand-protein interactions.

Key strategies include:

Introducing Hydrogen Bond Donors/Acceptors : Modifications to the indole scaffold can introduce groups capable of forming specific hydrogen bonds with amino acid residues in a protein's binding pocket. For example, heterocyclic rings added via Schiff base formation or other substitutions can engage key residues like arginine or proline through hydrogen bonding.

Conformational Rigidity : The introduction of ring systems or bulky groups can pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with the protein.

Increasing Molecular Complexity : The synthesis of bis-indolyl systems is a prime example of how structural modification can lead to enhanced bioactivity. It has been shown that modifying a β-substituted indole with a second indolyl group can significantly boost the inhibitory effect against enzymes like human carboxylesterase 2 (CES2), indicating the bis-indolyl structure is essential for potent inhibition.

By analyzing the crystal structure of a target protein with a bound ligand, chemists can rationally design new analogs of this compound with modifications aimed at maximizing binding affinity and, consequently, biological activity.

Mechanistic Studies of Biological Interactions

Ligand-Protein Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While specific molecular docking studies for 6-Methoxy-1H-indole-3-carbaldehyde are not extensively documented in publicly available literature, studies on related indole (B1671886) derivatives provide valuable insights into its potential protein interactions.

For instance, molecular docking studies of various indole derivatives have been conducted to explore their binding to enzymes such as cyclooxygenase (COX) and various protein kinases. researchgate.netrrpharmacology.ru These studies often reveal that the indole scaffold can fit into hydrophobic pockets of enzyme active sites, with the substituents on the indole ring forming key hydrogen bonds and other non-covalent interactions with amino acid residues. For example, in a study of N-substituted indole derivatives as potential anti-inflammatory agents, molecular docking revealed that the indole core could interact with the active site of COX-2. researchgate.net

Furthermore, docking studies on indole-3-carbaldehyde oxime derivatives with the urease enzyme of Helicobacter pylori have shown that the indole moiety can form critical interactions within the enzyme's active site. mdpi.com It is plausible that this compound would exhibit similar binding modes, with the 6-methoxy group potentially forming additional hydrogen bonds or hydrophobic interactions, thereby influencing its binding affinity and specificity for various protein targets. The aldehyde group at the 3-position is also a key feature, capable of forming hydrogen bonds with receptor sites. nih.govnih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for quantifying the potency of a compound against a specific enzyme. Research has shown that indole-3-carbaldehyde, the parent compound of this compound, acts as a tyrosinase inhibitor. nih.govelsevierpure.com It was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com The aldehyde group was identified as being important for this inhibitory activity. elsevierpure.com

Derivatives of indole-3-carbaldehyde have also been investigated for their enzyme inhibitory potential. For example, a thiosemicarbazone derivative of indole-3-carbaldehyde demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition percentages of 90.36% and 91.06%, respectively, at a concentration of 200 µg/mL. aku.edu.tr This suggests that the indole-3-carbaldehyde scaffold is a promising starting point for the development of cholinesterase inhibitors.

| Compound | Enzyme | Inhibition Value | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde | Mushroom Tyrosinase | IC50: 1.3 mM | elsevierpure.com |

| Indole-3-carbaldehyde thiosemicarbazone derivative | Acetylcholinesterase (AChE) | 90.36% inhibition at 200 µg/mL | aku.edu.tr |

| Indole-3-carbaldehyde thiosemicarbazone derivative | Butyrylcholinesterase (BChE) | 91.06% inhibition at 200 µg/mL | aku.edu.tr |

Receptor Binding Affinity Characterization

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effects. Studies on methoxy-substituted indole derivatives have revealed significant binding affinities for various receptors, particularly serotonin (B10506) receptors.

For example, research on methoxy (B1213986) derivatives of indatraline, a monoamine transporter inhibitor, showed that the 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine (B1679862) transporters among the tested analogues. nih.gov While not being this compound itself, this highlights the favorable contribution of a methoxy group at the 6-position for binding to these transporters.

Furthermore, studies on N1-benzenesulfonylindole analogs have suggested that methoxy substituents contribute to the 5-HT6 serotonin receptor affinity through their electronic effects on the indole nucleus. nih.gov Other research has also demonstrated that methoxy-substituted tryptamine (B22526) derivatives can exhibit high affinity for various serotonin receptor subtypes. researchgate.net The affinity of N,N-dimethyltryptamine derivatives for several serotonin receptors is presented in the table below.

| Compound | Receptor | Binding Affinity (Ki in nM) | Reference |

|---|---|---|---|

| N,N-dimethyltryptamine | 5-HT1A | 230 | researchgate.net |

| N,N-dimethyltryptamine | 5-HT1B | 49 | researchgate.net |

| N,N-dimethyltryptamine | 5-HT1D | 22 | researchgate.net |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT1A | 14 | researchgate.net |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT2B | 7.8 | researchgate.net |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT7 | 4.2 | researchgate.net |

Cellular Pathway Modulation

Indole derivatives can modulate various cellular pathways, leading to a range of biological responses. A significant finding is that indole-3-carbaldehyde, the parent compound, is a ligand for the aryl hydrocarbon receptor (AhR). unipg.itnih.govwikipedia.org The AhR is a ligand-activated transcription factor involved in regulating immune responses, inflammation, and cellular homeostasis. unipg.itnih.govresearchgate.net

Activation of AhR by indole-3-carbaldehyde has been shown to stimulate the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in mucosal immunity and tissue repair. wikipedia.orgnih.gov This interaction has been demonstrated to be protective in a murine model of metabolic syndrome. unipg.itnih.govresearchgate.net Given that indole-3-carbaldehyde is a known AhR agonist, it is highly probable that this compound also interacts with and modulates the AhR signaling pathway. The presence of the methoxy group could potentially alter the binding affinity and subsequent downstream signaling, a hypothesis that warrants further investigation.

Structure-Activity Relationship (SAR) Analysis of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. SAR analyses of various indole derivatives have provided insights into the features that contribute to their antimicrobial and antifungal properties.

For instance, studies on the antifungal activity of 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown that halogen substitutions on the indole ring generally enhance antifungal activity. mdpi.com Specifically, derivatives with an iodine substituent at the 5-position of the isatin (B1672199) and chlorine, bromine, or iodine at the 5-position of the indole ring exhibited excellent broad-spectrum antifungal activity. mdpi.com

In the context of antimicrobial activity, the substitution pattern on the indole ring has been shown to be critical. A study on 6-bromoindolglyoxylamide derivatives revealed that these compounds exhibited intrinsic antimicrobial activity against Gram-positive bacteria, with some analogs also showing activity against Gram-negative bacteria and fungi. nih.gov The nature of the substituent at the 6-position, along with other modifications, significantly impacts the antimicrobial spectrum and potency.

The following table summarizes the minimum inhibitory concentrations (MIC) of some substituted indole derivatives against various microbial strains, illustrating the influence of different substituents on their activity.

| Compound Class | Substituent | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 6-Bromoindolglyoxylamide | Polyamine chain | Staphylococcus aureus | 4 | nih.gov |

| 6-Bromoindolglyoxylamide | Polyamine chain | Pseudomonas aeruginosa | >64 | nih.gov |

| 3-Indolyl-3-hydroxy oxindole | 5-Iodo (isatin), 5-Iodo (indole) | Various plant pathogenic fungi | Excellent activity | mdpi.com |

| 6-Methoxyquinoline-3-carbonitrile | Ester group | Streptococcus pneumonia | Moderate activity | researchgate.net |

| 6-Methoxyquinoline-3-carbonitrile | Thioether group | Bacillus subtilis | Moderate activity | researchgate.net |

Biosynthesis and Metabolic Pathways

Microbial Biosynthesis from L-Tryptophan (e.g., via Lactobacillus species, Escherichia coli)

The direct microbial synthesis of 6-methoxy-1H-indole-3-carbaldehyde from L-tryptophan has not been definitively characterized. However, gut microbiota, including Lactobacillus and Escherichia coli, are well-known for their role in metabolizing dietary tryptophan into a variety of indole (B1671886) derivatives, including the parent compound, indole-3-carbaldehyde (ICA). nih.govwikipedia.orgnih.gov

The production of ICA from L-tryptophan by commensal bacteria is a recognized pathway. frontiersin.org For instance, Lactobacillus reuteri can generate ICA in environments with ample tryptophan. nih.gov Similarly, various symbiotic bacteria, including E. coli and species of Bacteroides and Prevotella, produce indole, a direct precursor to other indole derivatives. nih.gov The enzyme tryptophanase, expressed by many of these bacteria, is responsible for converting tryptophan to indole. wikipedia.orgnih.gov

While the direct microbial pathway to this compound is unclear, a plausible multi-step biosynthetic route can be proposed based on known microbial capabilities:

Conversion of L-Tryptophan to Indole-3-carbaldehyde: Gut bacteria like Lactobacillus species metabolize tryptophan into ICA. nih.govwikipedia.org This compound serves as a key intermediate.

Hydroxylation of the Indole Ring: The next logical step is the hydroxylation of the indole ring at the C-6 position to form 6-hydroxy-1H-indole-3-carbaldehyde. While this specific reaction in microbes is not documented, bacterial cytochrome P450 enzymes are known to be capable of hydroxylating the indole ring. nih.gov

O-Methylation: The final step would involve the enzymatic transfer of a methyl group to the 6-hydroxyl group. This reaction would be catalyzed by an O-methyltransferase. Such enzymes are known in various organisms for methylating hydroxylated indoles. nih.govnih.gov

The following table summarizes the key microbial species involved in the production of the indole-3-carbaldehyde precursor from tryptophan.

| Microorganism | Precursor | Key Product |

| Lactobacillus reuteri | L-Tryptophan | Indole-3-carbaldehyde (ICA) nih.gov |

| Lactobacillus species | L-Tryptophan | Indole-3-carbaldehyde (ICA) wikipedia.org |

| Escherichia coli | L-Tryptophan | Indole nih.gov |

| Bifidobacterium infantis | L-Tryptophan | Indole-3-carbaldehyde (ICA) researchgate.net |

Enzymatic Biotransformations (e.g., from Indole-3-acetic acid, Brassinin)

Enzymatic reactions outside of the primary tryptophan metabolism can also generate the indole-3-carbaldehyde scaffold. A notable example is the biotransformation of brassinin (B1667508), a phytoalexin found in cruciferous plants. nih.govoup.com

Biotransformation from Brassinin: The fungal enzyme brassinin oxidase detoxifies the phytoalexin brassinin by converting it directly into indole-3-carboxaldehyde (B46971). nih.gov This enzyme is significant as it is the first discovered to catalyze the transformation of a dithiocarbamate (B8719985) group, present in brassinin, into an aldehyde. nih.gov The reaction involves a rate-determining hydride transfer from the methylene (B1212753) group adjacent to the indole ring. nih.gov This pathway provides a direct enzymatic route to the core aldehyde structure of the target compound. To form this compound from this product, subsequent hydroxylation and O-methylation steps would be necessary, catalyzed by enzymes like a cytochrome P450 monooxygenase and a hydroxyindole-O-methyltransferase, respectively.